AZP-531

描述

LIVOLETIDE is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

属性

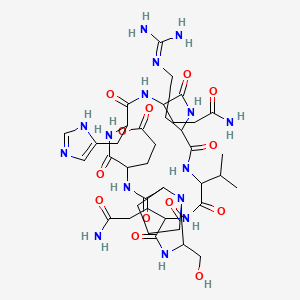

IUPAC Name |

3-[(3S,6S,9S,12S,15S,18S,21S,24S)-6,15-bis(3-amino-3-oxopropyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20,23-octaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22-octazabicyclo[22.3.0]heptacosan-21-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H63N15O13/c1-19(2)31-38(67)51-23(8-11-29(42)58)34(63)53-26(17-56)39(68)55-14-4-6-27(55)37(66)50-24(9-12-30(59)60)33(62)52-25(15-20-16-45-18-47-20)36(65)49-22(7-10-28(41)57)32(61)48-21(35(64)54-31)5-3-13-46-40(43)44/h16,18-19,21-27,31,56H,3-15,17H2,1-2H3,(H2,41,57)(H2,42,58)(H,45,47)(H,48,61)(H,49,65)(H,50,66)(H,51,67)(H,52,62)(H,53,63)(H,54,64)(H,59,60)(H4,43,44,46)/t21-,22-,23-,24-,25-,26-,27-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPWLIYXIWGWSA-CLBRJLNISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)N)CC3=CN=CN3)CCC(=O)O)CO)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)N)CC3=CN=CN3)CCC(=O)O)CO)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H63N15O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

962.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088543-62-7 | |

| Record name | AZP-531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088543627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Livoletide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIVOLETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VHD7J6363 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AZP-531 (Livoletide) in Prader-Willi Syndrome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, clinical trial data, and experimental protocols for AZP-531 (livoletide) in the context of Prader-Willi Syndrome (PWS).

Core Concept: The Ghrelin System in Prader-Willi Syndrome and the Rationale for AZP-531

Prader-Willi Syndrome is a complex genetic disorder characterized by a constellation of symptoms, most notably hyperphagia—an insatiable hunger that leads to severe obesity and associated metabolic complications. A key neuroendocrine feature of PWS is a dysregulated ghrelin system.[1][2][3]

Ghrelin exists in two primary forms:

-

Acylated Ghrelin (AG): Often termed the "hunger hormone," AG is the active form that binds to the growth hormone secretagogue receptor (GHSR-1a) to stimulate appetite, promote fat storage, and influence glucose metabolism.[2][3]

-

Unacylated Ghrelin (UAG): The more abundant form, UAG does not bind to GHSR-1a and is thought to have effects that counteract AG, including inhibiting appetite and improving glucose metabolism.[2][3][4]

In individuals with PWS, there is a characteristic elevation of circulating AG levels and a relative deficiency of UAG, creating a hormonal imbalance that is hypothesized to be a major driver of hyperphagia.[1][2][3]

AZP-531, also known as livoletide, is a stabilized, synthetic analog of human unacylated ghrelin.[4][5] The therapeutic rationale for AZP-531 in PWS is to restore the balance of the ghrelin system by supplementing the deficient UAG. By acting as a UAG mimetic, AZP-531 is proposed to functionally antagonize the orexigenic signals of the elevated acylated ghrelin, thereby reducing hyperphagia and improving related metabolic disturbances.[4][5]

Proposed Signaling Pathway of AZP-531 in PWS

The following diagram illustrates the proposed mechanism of action for AZP-531 in the context of the dysregulated ghrelin system in Prader-Willi Syndrome.

Clinical Trial Data: Phase 2a Study

A multi-center, randomized, double-blind, placebo-controlled Phase 2a clinical trial was conducted to evaluate the safety and efficacy of AZP-531 in patients with PWS.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the Phase 2a trial.

Table 1: Effects of AZP-531 on Hyperphagia (14-Day Treatment)

| Outcome Measure | AZP-531 (n=24) | Placebo (n=23) | p-value |

| Change in Hyperphagia Questionnaire (HQ) Total Score | -3.7 | -1.4 | <0.05 |

| Change in HQ 9-Item Score | -3.2 | -1.2 | <0.05 |

| Change in HQ Severity Domain Score | -1.5 | -0.5 | <0.05 |

Table 2: Effects of AZP-531 on Body Composition and Metabolic Parameters (14-Day Treatment)

| Outcome Measure | AZP-531 | Placebo |

| Change in Body Weight | No significant change | No significant change |

| Change in Waist Circumference | Significant reduction | No significant change |

| Change in Fat Mass | Significant reduction | No significant change |

| Post-prandial Glucose Levels | Significant decrease (especially in patients with higher baseline glucose) | No significant change |

Experimental Protocol: Phase 2a Clinical Trial

Study Design: A randomized, double-blind, placebo-controlled, multi-center trial conducted at seven sites in France, Spain, and Italy.[4]

Patient Population: 47 patients with a genetically confirmed diagnosis of Prader-Willi Syndrome, aged 12-50 years, with evidence of hyperphagia.[4]

Intervention:

-

AZP-531 Group: Daily subcutaneous injections of AZP-531 for 14 days. Dosing was weight-based: 3 mg for patients weighing 50-70 kg and 4 mg for those over 70 kg.[4]

-

Placebo Group: Daily subcutaneous injections of a matching placebo for 14 days.[4]

Assessments:

-

Primary Efficacy Endpoint: Change in food-related behaviors assessed by the Hyperphagia Questionnaire (HQ).[4]

-

Secondary Endpoints:

-

Patient-reported appetite.[4]

-

Body composition (waist circumference, fat mass). Specific methodology for body composition analysis in PWS often involves Dual-Energy X-ray Absorptiometry (DXA) scans.[1][6][7][8][9][10]

-

Glycemic measures, including post-prandial glucose levels following a standardized meal.[4]

-

-

Safety Assessments: Adverse events, vital signs, and safety laboratory tests.[4]

Experimental Workflow: Phase 2a Clinical Trial

The following diagram outlines the workflow of the Phase 2a clinical trial of AZP-531 in PWS.

Subsequent Clinical Development: The ZEPHYR (Phase 2b/3) Trial and Discontinuation

Following the promising results of the Phase 2a study, a larger, pivotal Phase 2b/3 trial named ZEPHYR was initiated to further evaluate the long-term safety and efficacy of livoletide in PWS.[11][12]

ZEPHYR Trial Protocol Overview:

-

Design: A two-part, randomized, double-blind, placebo-controlled study.[11][12]

-

Patient Population: Included a broader age range of patients with PWS (4-65 years).[11][12]

-

Intervention: Two different doses of livoletide (60 µg/kg and 120 µg/kg) or placebo administered via daily subcutaneous injection for 12 weeks in the Phase 2b portion.[11]

-

Primary Endpoint: Change from baseline in the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) total score.[11]

-

Secondary Endpoints: Included assessments of fat mass, body weight, and waist circumference.[13]

Outcome and Discontinuation: In April 2020, it was announced that the ZEPHYR trial did not meet its primary endpoint.[11][13][14][15] Treatment with livoletide did not result in a statistically significant improvement in hyperphagia and food-related behaviors as measured by the HQ-CT compared to placebo.[11][13][14][15] No positive trends were observed for the secondary endpoints of fat mass, body weight, or waist circumference.[13] Consequently, the development of livoletide for the treatment of PWS was discontinued.[11][13][14][15]

Conclusion

AZP-531 (livoletide), an unacylated ghrelin analog, was developed as a potential therapeutic for the treatment of hyperphagia in Prader-Willi Syndrome based on the rationale of counteracting the effects of elevated acylated ghrelin. While an initial Phase 2a clinical trial demonstrated promising results in reducing hyperphagic behaviors and improving some metabolic parameters, a subsequent, larger pivotal Phase 2b/3 trial (ZEPHYR) failed to show a statistically significant improvement in the primary endpoint of hyperphagia. This led to the discontinuation of its clinical development for this indication. The data from these studies, however, provide valuable insights into the complexities of the ghrelin system in PWS and will inform future research and drug development efforts for this challenging rare disease.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. AZP-531, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]

- 3. AZP-531, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. praderwillinews.com [praderwillinews.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Body Composition and Fatness Patterns in Prader-Willi Syndrome: Comparison with Simple Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Body composition and fatness patterns in Prader-Willi syndrome: comparison with simple obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. praderwillinews.com [praderwillinews.com]

- 10. body composition Archives - Prader-Willi Syndrome Association NZ [pws.org.nz]

- 11. praderwillinews.com [praderwillinews.com]

- 12. praderwillinews.com [praderwillinews.com]

- 13. | BioWorld [bioworld.com]

- 14. Millendo Therapeutics Announces Topline Results for Pivotal Phase 2b Study of Livoletide in Patients with Prader-Willi Syndrome (PWS) - BioSpace [biospace.com]

- 15. Millendo To Stop Development Of Livoletide For Prader-Willi Syndrome | Nasdaq [nasdaq.com]

The Unacylated Ghrelin Analog AZP-531: A Technical Guide to its Core Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZP-531 (also known as L1-61002 or livoletide) is a synthetic, cyclic 8-amino acid analog of unacylated ghrelin (UAG). It has been developed as a potential therapeutic agent for metabolic disorders, notably Prader-Willi syndrome (PWS) and type 2 diabetes (T2D). Unlike its acylated counterpart, which stimulates appetite and promotes fat storage through the growth hormone secretagogue receptor 1a (GHSR-1a), AZP-531 exerts its effects through GHSR-1a-independent pathways. This technical guide provides an in-depth overview of the core function of AZP-531, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols used in its evaluation.

Introduction: The Ghrelin System and the Role of Unacylated Ghrelin

Ghrelin, a 28-amino acid peptide hormone predominantly produced by the stomach, exists in two main forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). The acylation of ghrelin at its third serine residue is essential for its binding to the GHSR-1a, through which it exerts its well-known orexigenic and metabolic effects.[1] UAG, which is the more abundant form in circulation, does not bind to GHSR-1a and was initially considered inactive. However, emerging evidence has revealed that UAG has distinct biological activities, often opposing those of AG.[1] AZP-531 was designed as a stable and long-acting analog of UAG, aiming to harness its therapeutic potential.[2]

Core Function and Mechanism of Action of AZP-531

AZP-531 functions as a UAG mimetic, exhibiting a range of metabolic effects that are independent of the GHSR-1a. Its proposed mechanisms of action are multifaceted and tissue-specific.

Counteracting Acylated Ghrelin's Effects

In conditions like Prader-Willi syndrome, where circulating levels of AG are elevated, AZP-531 is thought to counteract the orexigenic and metabolic effects of AG.[3][4] This suggests a potential for AZP-531 in managing the hyperphagia characteristic of this syndrome.

Improving Glucose Homeostasis and Insulin (B600854) Sensitivity

AZP-531 has been shown to improve glycemic control.[5][6] This is achieved, at least in part, by enhancing insulin sensitivity, as evidenced by improved glucose concentrations without a corresponding increase in insulin levels.[5] Preclinical studies in high-fat diet-fed murine models have demonstrated that AZP-531 can prevent glucose intolerance and insulin resistance.[2]

Effects on Body Composition and Fat Metabolism

Clinical studies have shown that treatment with AZP-531 can lead to a reduction in waist circumference and fat mass, even in the absence of significant changes in overall body weight.[2][3] This suggests a role for AZP-531 in modulating fat distribution and metabolism.

Cellular Signaling Pathways

The signaling pathways of UAG and its analogs like AZP-531 are still under active investigation, as a specific receptor has yet to be definitively identified. However, research points to the involvement of several key intracellular signaling cascades that are independent of GHSR-1a.

-

In Muscle Cells: UAG has been shown to inhibit dexamethasone-induced skeletal muscle atrophy through pathways involving PI3Kβ, mTORC2, and p38 MAP kinase.

-

In Endothelial Cells: UAG demonstrates protective effects against oxidative stress-induced apoptosis. This is mediated through the activation of Sirtuin 1 (SIRT1) and superoxide (B77818) dismutase 2 (SOD-2).

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative findings from clinical trials investigating the efficacy and safety of AZP-531.

Table 1: Effects of AZP-531 in Patients with Prader-Willi Syndrome (14-day treatment) [2][3]

| Parameter | AZP-531 Group | Placebo Group | p-value |

| Hyperphagia Questionnaire (HQ) Total Score Change from Baseline | Significant Improvement | No Significant Change | < 0.05 |

| Waist Circumference Change from Baseline | Significant Reduction | No Significant Change | Not Reported |

| Fat Mass Change from Baseline | Significant Reduction | No Significant Change | Not Reported |

| Body Weight Change from Baseline | No Significant Change | No Significant Change | Not Reported |

| Post-prandial Glucose Levels | Significant Decrease | No Significant Change | Not Reported |

Table 2: Effects of AZP-531 in Overweight/Obese Subjects and Patients with Type 2 Diabetes (14-day treatment) [5][7]

| Parameter | AZP-531 Group (60 µg/kg) | Placebo Group |

| Mean Body Weight Change (Overweight/Obese) | -2.6 kg | -0.8 kg |

| HbA1c Reduction (T2D) | -0.4% | -0.2% |

| Mean Body Weight Change (T2D) | -2.1 kg | -1.3 kg |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of AZP-531.

Clinical Trial in Prader-Willi Syndrome[2][3]

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.

-

Participants: 47 patients with genetically confirmed PWS and evidence of hyperphagia.

-

Intervention: Daily subcutaneous injections of AZP-531 (3 mg for patients 50-70 kg and 4 mg for patients >70 kg) or placebo for 14 days.

-

Key Assessments:

-

Hyperphagia: Assessed using the Hyperphagia Questionnaire (HQ). The HQ is a caregiver-reported outcome measure consisting of 9 or 13 items that evaluate food-seeking behaviors.[3] Scores are summed to provide a total score, with higher scores indicating more severe hyperphagia.

-

Body Composition: Total body fat mass was assessed using dual-energy X-ray absorptiometry (DXA) scans. Standardized procedures were followed at each facility.[8]

-

Glycemic Measures: Blood samples were collected to measure glucose and insulin levels.

-

Clinical Trial in Type 2 Diabetes and Overweight/Obese Subjects[5]

-

Study Design: A three-part randomized, double-blind, placebo-controlled study.

-

Participants: Healthy subjects, overweight/obese subjects, and patients with T2D.

-

Intervention:

-

Part A (Healthy Subjects): Single subcutaneous doses of AZP-531 (0.3 to 120 µg/kg) or placebo.

-

Part B (Overweight/Obese Subjects): Daily subcutaneous doses of AZP-531 (3, 15, 30, or 60 µg/kg) or placebo for 14 days.

-

Part C (T2D Patients): Daily subcutaneous doses of AZP-531 (15, 2 x 30, or 60 µg/kg) or placebo for 14 days.

-

-

Key Assessments:

-

Pharmacokinetics: Plasma concentrations of AZP-531 were measured at various time points.

-

Glycemic Control: Blood glucose and HbA1c levels were monitored.

-

Body Weight: Body weight was measured at baseline and at the end of the treatment period.

-

Preclinical High-Fat Diet (HFD) Murine Model

-

Animal Model: C57BL/6J mice are commonly used.

-

Diet: Mice are fed a high-fat diet, typically with 45% or 60% of calories derived from fat, for a period of several weeks to induce obesity and insulin resistance. Control mice are fed a standard chow diet.

-

Intervention: Administration of AZP-531 or vehicle via subcutaneous injection or osmotic mini-pumps.

-

Key Assessments:

-

Glucose and Insulin Tolerance Tests: To assess glucose metabolism and insulin sensitivity.

-

Body Composition: Measurement of fat and lean mass.

-

Gene Expression Analysis: To investigate the molecular effects of AZP-531 in various tissues.

-

Ghrelin Measurement

-

Method: Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying acylated and unacylated ghrelin in plasma samples.

-

Procedure:

-

Blood samples are collected in tubes containing EDTA and a protease inhibitor to prevent ghrelin degradation.

-

Plasma is separated by centrifugation.

-

Commercially available ELISA kits specific for acylated or unacylated ghrelin are used according to the manufacturer's instructions. These kits typically involve a sandwich immunoassay format.[9]

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to AZP-531.

References

- 1. mmpc.org [mmpc.org]

- 2. AZP-531, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rtihs.org [rtihs.org]

- 4. clsa-elcv.ca [clsa-elcv.ca]

- 5. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 6. ecrinnutrition.org [ecrinnutrition.org]

- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZP-531, a first-in-class analogue of unacylated ghrelin, in healthy and overweight/obese subjects and subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diet-induced obesity murine model [protocols.io]

- 9. sceti.co.jp [sceti.co.jp]

The Therapeutic Potential of AZP-531 in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZP-531 (also known as livoletide) is a first-in-class, stabilized analogue of unacylated ghrelin (UAG) that has been investigated for its therapeutic potential in a range of metabolic disorders, most notably Prader-Willi syndrome (PWS) and type 2 diabetes (T2D).[1][2][3] Unlike its acylated counterpart (AG), which is orexigenic and promotes fat deposition, UAG and its analogue AZP-531 have been shown to counteract the effects of AG, improve glycemic control, and reduce body weight.[1][4] This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with AZP-531.

Core Mechanism of Action

Ghrelin exists in two primary forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). AG is a potent appetite stimulant and induces insulin (B600854) resistance and fat deposition.[4] In contrast, UAG has been shown to have opposing metabolic effects.[4] AZP-531 is a cyclic 8-amino-acid analogue of UAG with improved plasma stability and pharmacokinetics, making it suitable for once-daily dosing.[1]

The therapeutic rationale for AZP-531 is based on its ability to functionally antagonize the orexigenic and metabolic effects of AG.[1] In conditions like PWS, there is an observed elevation in circulating AG with a relative deficit of UAG, which is hypothesized to contribute to the characteristic hyperphagia.[1][5] By acting as a UAG mimetic, AZP-531 is expected to counteract the effects of elevated AG, thereby reducing hyperphagia and improving metabolic parameters.[4][6] Preclinical studies have shown that UAG can suppress AG-induced hypothalamic neuronal activity involved in food intake.[1] Furthermore, UAG may act independently of AG by modulating the expression of melanocortin receptors and stimulating nesfatin neurons, which are also involved in regulating food intake.[1]

In the context of T2D and obesity, AZP-531 is proposed to improve glucose control by enhancing insulin sensitivity and to reduce fat deposition through direct peripheral effects.[1][4]

Signaling Pathway

The following diagram illustrates the proposed opposing effects of Acylated Ghrelin (AG) and Unacylated Ghrelin (UAG), with AZP-531 acting as a UAG analogue.

Pharmacokinetics

In a first-in-human study, AZP-531 was administered to healthy subjects, overweight/obese subjects, and patients with T2D.[2] The pharmacokinetic profile was found to be suitable for once-daily dosing.[2] Maximum plasma concentrations were typically reached 1 hour post-dose, and the mean terminal half-life was 2-3 hours.[2] The observed maximum concentration (Cmax) and area under the curve (AUC) were dose-proportional.[2]

Clinical Trial Data

Prader-Willi Syndrome (PWS)

A multi-center, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of AZP-531 in 47 patients with genetically confirmed PWS and hyperphagia.[1]

Table 1: Key Efficacy and Safety Outcomes in the PWS Phase II Trial [1][6][7]

| Parameter | AZP-531 Group | Placebo Group | p-value |

| Hyperphagia Questionnaire (HQ) | |||

| Mean Total Score | Significant Improvement | No Significant Change | < 0.05 |

| 9-item Score | Significant Improvement | No Significant Change | < 0.05 |

| Severity Domain Score | Significant Improvement | No Significant Change | < 0.05 |

| Appetite Score (Patient-Reported) | Reduction from baseline | No Significant Change | < 0.001 (vs baseline) |

| Body Composition | |||

| Body Weight | No Significant Change | No Significant Change | - |

| Waist Circumference | Significant Reduction | No Significant Change | < 0.05 (vs baseline) |

| Fat Mass | Significant Reduction | No Significant Change | - |

| Glycemic Control | |||

| Post-prandial Glucose | Significant Decrease | No Significant Change | - |

| Safety | Well-tolerated | - | - |

Type 2 Diabetes (T2D) and Obesity

A three-part randomized study assessed the safety, pharmacokinetics, and pharmacodynamics of AZP-531 in healthy, overweight/obese, and T2D subjects.[2]

Table 2: Key Outcomes in the T2D and Overweight/Obese Study [2]

| Study Part | Population | AZP-531 Dose | Key Findings |

| Part B | Overweight/Obese (n=32) | 3, 15, 30, or 60 µg/kg daily for 14 days | Doses ≥15 µg/kg significantly improved glucose concentrations without increasing insulin levels. Mean body weight decreased by 2.6 kg (vs 0.8 kg for placebo). |

| Part C | Type 2 Diabetes (n=36) | 15, 2 x 30, or 60 µg/kg daily for 14 days | 60 µg/kg dose reduced HbA1c by 0.4% (vs 0.2% for placebo) and body weight by 2.1 kg (vs 1.3 kg for placebo). |

Experimental Protocols

PWS Phase II Trial Methodology

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[1]

-

Participants: 47 patients with genetically confirmed PWS and evidence of hyperphagia, aged 12-50 years.[1][3] The study was conducted at seven sites across France, Spain, and Italy.[3][7]

-

Intervention: Daily subcutaneous injections of AZP-531 or a matching placebo for 14 days, administered 30 minutes prior to breakfast.[1][3]

-

Dosing: 3 mg for patients weighing 50–70 kg and 4 mg for those weighing >70 kg.[1]

-

Primary Assessments:

-

Biochemical Analysis: Blood samples were collected to measure acylated and unacylated ghrelin levels.[1]

The following diagram outlines the general workflow of this clinical trial.

First-in-Human T2D and Obesity Trial Methodology

-

Study Design: A three-part, randomized, double-blind, placebo-controlled study.[2]

-

Participants:

-

Intervention:

-

Primary Assessments: Safety, tolerability, pharmacokinetics, and pharmacodynamics, including glucose measurements.[2]

Conclusion

AZP-531, a novel unacylated ghrelin analogue, has demonstrated significant therapeutic potential in the management of metabolic disorders. In patients with PWS, short-term treatment with AZP-531 was well-tolerated and led to significant improvements in food-related behaviors and reductions in waist circumference and fat mass.[1][8] In individuals with T2D and obesity, AZP-531 improved glycemic control, enhanced insulin sensitivity, and promoted weight loss.[2] These promising findings warrant further investigation in longer-term and larger clinical trials to fully elucidate the safety and efficacy of AZP-531 as a new treatment strategy for these challenging metabolic conditions.[1][9]

References

- 1. AZP-531, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]

- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZP-531, a first-in-class analogue of unacylated ghrelin, in healthy and overweight/obese subjects and subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. praderwillinews.com [praderwillinews.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. SUN-609 Livoletide (AZP-531), an Unacylated Ghrelin Analogue, Improves Hyperphagia and Food-Related Behaviors Both in Obese and Non-Obese People with Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. AZP-531, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research on Livoletide (AZP-531): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Livoletide (also known as AZP-531) is a synthetic cyclic 8-amino-acid analog of unacylated ghrelin (UAG) that was developed for the treatment of hyperphagia, the hallmark symptom of Prader-Willi Syndrome (PWS). The rationale for its development was based on the observation that individuals with PWS have elevated levels of acylated ghrelin (AG), the "hunger hormone," and a relative deficiency of UAG, which is thought to counteract the orexigenic effects of AG. Livoletide was designed to mimic the activity of endogenous UAG with improved plasma stability and pharmacokinetics.[1]

An extensive preclinical safety and toxicology program demonstrated that livoletide was well-tolerated with a wide safety margin. However, the development of livoletide for PWS was ultimately discontinued (B1498344) after it failed to meet its primary efficacy endpoints in the pivotal Phase 2b/3 ZEPHYR clinical trial.[2] This guide provides a comprehensive overview of the available preclinical data on livoletide, with a focus on its mechanism of action, safety pharmacology, and toxicology.

Mechanism of Action: The Ghrelin System

Livoletide's mechanism of action is rooted in the complex biology of the ghrelin system. Ghrelin exists in two forms: acylated ghrelin (AG) and unacylated ghrelin (UAG).

-

Acylated Ghrelin (AG): Often called the "hunger hormone," AG is the only known endogenous ligand for the growth hormone secretagogue receptor type 1a (GHSR-1a). Activation of GHSR-1a by AG stimulates appetite and food intake.[3]

-

Unacylated Ghrelin (UAG): This is the more abundant form of ghrelin in circulation. UAG does not bind to GHSR-1a and has been shown to have effects that often oppose those of AG, including the inhibition of AG-induced food intake.[1][3] The precise receptor and signaling pathway for UAG and its analogs like livoletide have not been fully elucidated but are known to be independent of GHSR-1a.[1]

In Prader-Willi Syndrome, the ratio of AG to UAG is elevated, which is hypothesized to contribute to the characteristic hyperphagia.[3] Livoletide was developed to restore the balance by acting as a UAG mimetic, thereby aiming to reduce the excessive hunger signals.[4]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for livoletide within the context of the ghrelin system. Acylated ghrelin promotes hunger by activating the GHSR-1a receptor. Livoletide, as an unacylated ghrelin analog, is proposed to counteract this effect through a separate, GHSR-1a-independent pathway, the full details of which are still under investigation.

Preclinical Efficacy

While clinical trial publications mention that livoletide was shown to inhibit the orexigenic effect of AG in animals, detailed quantitative data and specific experimental protocols from these preclinical efficacy studies are not extensively available in the public domain.[5] The development program focused heavily on the drug's safety profile before moving into clinical trials in the PWS population.

Preclinical Safety and Toxicology

Livoletide underwent a comprehensive nonclinical safety program to support its clinical development. These studies were designed to define its safety pharmacology, genotoxicity, reproductive toxicity, and chronic toxicologic profile. The results consistently demonstrated that livoletide was well-tolerated with a wide safety margin.[1]

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of livoletide on major physiological systems. These studies revealed no treatment-related adverse effects.[1][3]

Genotoxicity and Cytotoxicity

Livoletide was found to be non-cytotoxic and non-genotoxic in a standard battery of in vitro and in vivo assays.[1]

Reproductive Toxicology

Preliminary embryo-fetal developmental toxicity studies were conducted in rats and rabbits. Even at high multiples of the anticipated human exposure, livoletide was not associated with adverse maternal toxicity, embryo-fetal toxicity, or teratogenic potential when administered during the period of organogenesis.[1]

Repeat-Dose Toxicology

Repeat-dose toxicity studies of up to 13 weeks in duration were completed in both rats and dogs. These studies are summarized in the table below.

| Study Parameter | Rat | Dog |

| Duration | 13 weeks | 13 weeks |

| Route of Administration | Subcutaneous | Subcutaneous |

| Key Findings | Very well-tolerated, no evidence of systemic toxicity. | Very well-tolerated, no evidence of systemic toxicity. |

| NOAEL * | 75 mg/kg | 30 mg/kg |

| Systemic Exposure at NOAEL | ≥50-fold the intended clinical systemic exposure (~1200 ng·h/mL) | ≥50-fold the intended clinical systemic exposure (~1200 ng·h/mL) |

| NOAEL: No-Observed-Adverse-Effect-Level |

Table 1: Summary of 13-Week Repeat-Dose Toxicology Studies. [1]

Across all toxicology studies, no anti-livoletide antibodies were detected.[1]

Experimental Protocols

While specific protocols for preclinical efficacy studies are not publicly available, the general methodologies for the key nonclinical safety studies are described below.

General In Vivo Study Design

-

Animal Models: The primary species used for repeat-dose toxicology were rats and dogs.[1]

-

Route of Administration: Livoletide was administered subcutaneously, consistent with the intended clinical route of delivery.[1]

-

Dose Levels: A range of doses was tested to identify the NOAEL.

-

Assessments: Standard toxicology assessments included clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive macroscopic and microscopic pathology.

The following diagram outlines a general workflow for a nonclinical repeat-dose toxicology study, as would have been conducted for livoletide.

Conclusion

The preclinical development of livoletide (AZP-531) was guided by a strong biological rationale for targeting the ghrelin system in Prader-Willi Syndrome. The nonclinical safety program was comprehensive and demonstrated a favorable safety profile for the compound, with no significant toxicological findings even at high dose multiples. However, the promising preclinical safety did not translate into clinical efficacy for the treatment of hyperphagia in PWS, leading to the discontinuation of its development. This case underscores the challenge of translating preclinical hypotheses, particularly in complex neurobehavioral disorders like PWS, into clinically meaningful therapeutic outcomes. The detailed safety data gathered during its preclinical assessment remains a valuable component of the overall knowledge base for the development of peptide-based therapeutics.

References

- 1. MON-102 Nonclinical Development of AZP-531 (Livoletide): A Peptide Analog of Unacylated Ghrelin for the Treatment of Hyperphagia in Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. praderwillinews.com [praderwillinews.com]

- 3. praderwillinews.com [praderwillinews.com]

- 4. What is Livoletide used for? [synapse.patsnap.com]

- 5. AZP-531, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of AZP-531 on Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZP-531, a synthetic analog of unacylated ghrelin (UAG), has emerged as a promising therapeutic candidate for metabolic disorders, particularly those characterized by impaired glucose homeostasis. This technical guide provides an in-depth analysis of the core scientific findings related to AZP-531's effects on glucose metabolism. It summarizes key quantitative data from clinical trials, details relevant experimental methodologies, and visualizes the proposed signaling pathways.

Core Mechanism of Action

Ghrelin exists in two forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). While AG is known for its orexigenic effects mediated by the growth hormone secretagogue receptor (GHSR-1a), UAG does not bind to this receptor and has been shown to counteract many of the metabolic effects of AG. AZP-531 is designed to mimic the actions of UAG, offering a potential therapeutic strategy to improve glycemic control. The primary mechanism of AZP-531 is believed to involve the enhancement of insulin (B600854) sensitivity through a GHSR-1a-independent pathway.[1][2] Preclinical and clinical data suggest that AZP-531 and other UAG analogs can improve glycemic control, reduce fat deposition, and exert protective effects against oxidative stress.[3]

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative outcomes from clinical trials investigating the effects of AZP-531 on glucose homeostasis and related metabolic parameters.

Table 1: Phase I/II Study in Healthy, Overweight/Obese, and Type 2 Diabetes Mellitus (T2DM) Subjects[4][5]

| Participant Group | Treatment Arm | N | Duration | Key Outcome | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | Placebo-Adjusted Change | p-value |

| Overweight/Obese Subjects (Part B) | AZP-531 (≥15 µg/kg) | 32 | 14 days | Glucose Concentrations | Not Reported | Significantly improved | Not Reported | <0.05 |

| AZP-531 | Body Weight | Not Reported | -2.6 kg | -1.8 kg | <0.05 | |||

| Placebo | Body Weight | Not Reported | -0.8 kg | - | - | |||

| T2DM Patients (Part C) | AZP-531 (60 µg/kg) | 36 | 14 days | HbA1c | 7-10% (range) | -0.4% | -0.2% | Not Reported |

| Placebo | HbA1c | 7-10% (range) | -0.2% | - | - | |||

| AZP-531 (60 µg/kg) | Body Weight | Not Reported | -2.1 kg | -0.8 kg | Not Reported | |||

| Placebo | Body Weight | Not Reported | -1.3 kg | - | - |

Specific mean values, standard deviations, and p-values for fasting plasma glucose, fasting insulin, and HOMA-IR were not detailed in the available public reports.

Table 2: Phase II Study in Patients with Prader-Willi Syndrome (PWS)[2][6][7][8][9]

| Treatment Arm | N | Duration | Key Outcome | Result | p-value |

| AZP-531 | 47 (total) | 14 days | Glucose Control | Improved, with a greater effect in patients with higher baseline fasting or post-prandial glucose levels. | Not Reported |

| AZP-531 | Post-prandial Glucose | Significantly decreased in a baseline glucose-dependent fashion. | <0.05 | ||

| AZP-531 | Waist Circumference | Significant reduction from baseline. | <0.05 vs baseline | ||

| Placebo | Waist Circumference | No significant change from baseline. | Not Significant |

Detailed quantitative data on fasting glucose, insulin, and HOMA-IR were not available in the public releases for this study.

Experimental Protocols

Detailed experimental protocols for the clinical trials of AZP-531 are not publicly available. However, based on standard methodologies for assessing glucose homeostasis in clinical research, the following provides an overview of the likely protocols employed.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how the body processes glucose.

Objective: To evaluate glucose tolerance and insulin secretion in response to a glucose challenge.

Protocol Outline:

-

Patient Preparation: Patients are typically required to fast overnight for at least 8 hours.

-

Baseline Sampling: A baseline blood sample is collected to measure fasting plasma glucose and insulin levels.

-

Glucose Administration: A standardized glucose solution (typically 75g of anhydrous glucose dissolved in water) is consumed by the patient within a 5-minute timeframe.

-

Post-dosing Sampling: Blood samples are collected at specific time points after glucose ingestion, commonly at 30, 60, 90, and 120 minutes.

-

Analysis: Plasma glucose and insulin concentrations are measured at each time point to determine the glucose excursion and insulin response.

Workflow Diagram:

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity.

Objective: To quantify insulin-mediated glucose disposal.

Protocol Outline:

-

Catheter Placement: Two intravenous catheters are inserted, one for infusion and one for blood sampling.

-

Insulin Infusion: A continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemic condition.

-

Glucose Infusion: A variable infusion of glucose is simultaneously administered to maintain a constant, normal blood glucose level (euglycemia).

-

Blood Glucose Monitoring: Blood glucose is frequently monitored (e.g., every 5-10 minutes).

-

Steady State: Once a steady state is achieved for both insulin and glucose levels, the glucose infusion rate is recorded. This rate is considered equal to the rate of whole-body glucose disposal.

Workflow Diagram:

References

Investigating the Downstream Signaling of AZP-531: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZP-531, also known as livoletide, is a first-in-class, cyclic 8-amino acid analog of unacylated ghrelin (UAG).[1][2] It has been developed to reproduce the pharmacological effects of UAG with improved plasma stability and a half-life that supports once-daily dosing.[1][2] Clinical investigations have focused on its potential therapeutic benefits in metabolic conditions, particularly Prader-Willi syndrome (PWS) and type 2 diabetes.[3][4][5] In patients with PWS, a condition characterized by hyperphagia and elevated levels of acylated ghrelin (the "hunger hormone"), AZP-531 has been shown to improve food-related behaviors and reduce waist circumference and fat mass.[3] Furthermore, it has demonstrated the ability to improve glycemic control in individuals with type 2 diabetes, suggesting an insulin-sensitizing effect.[4][5]

This technical guide provides an in-depth exploration of the downstream signaling pathways of AZP-531. Due to a lack of publicly available preclinical data on the direct molecular signaling of AZP-531, this document will focus on the established and proposed signaling mechanisms of its parent molecule, unacylated ghrelin (UAG). It is presumed that AZP-531 elicits its physiological effects through the activation of these same pathways.

Core Signaling Pathways of Unacylated Ghrelin

Current research indicates that UAG, and by extension AZP-531, exerts its effects independently of the growth hormone secretagogue receptor (GHSR-1a), the receptor for acylated ghrelin.[1] The exact receptor for UAG remains unidentified, but its activation is known to trigger several key downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways are central to cellular processes such as proliferation, survival, and metabolism.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. Activation of this pathway by UAG is thought to mediate many of its beneficial metabolic effects.

Experimental Protocol: Western Blot for Akt Phosphorylation

This protocol describes the methodology to assess the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt at Serine 473.

-

Cell Culture and Treatment:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Prior to treatment, cells are serum-starved for a specified period (e.g., 12-24 hours) to reduce basal signaling activity.

-

Cells are then treated with varying concentrations of UAG or a vehicle control for specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Protein Extraction and Quantification:

-

Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

The total protein concentration of each lysate is determined using a BCA protein assay.

-

-

Western Blotting:

-

Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated Akt (Ser473).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total Akt or a housekeeping protein like GAPDH.

-

-

Data Analysis:

-

The intensity of the protein bands is quantified using densitometry software.

-

The level of phosphorylated Akt is normalized to the level of total Akt or the housekeeping protein.

-

Statistical analysis is performed to determine the significance of the changes in Akt phosphorylation upon UAG treatment.

-

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade activated by UAG. This pathway is primarily involved in regulating cell proliferation, differentiation, and survival.

Experimental Protocol: Western Blot for ERK1/2 Phosphorylation

This protocol details the method to measure the activation of the MAPK/ERK pathway through the phosphorylation of ERK1/2 at Threonine 202/Tyrosine 204.

-

Cell Culture and Treatment:

-

Cells (e.g., HEK293T or other relevant cell lines) are cultured and serum-starved as described in the Akt phosphorylation protocol.

-

Cells are treated with various concentrations of UAG or a vehicle control for different durations.

-

-

Protein Extraction and Quantification:

-

Protein lysates are prepared and quantified as previously described.

-

-

Western Blotting:

-

Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204).

-

Following washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using ECL, and the membrane is imaged.

-

The membrane is subsequently stripped and re-probed for total ERK1/2 or a loading control to normalize the data.

-

-

Data Analysis:

-

Densitometric analysis is performed to quantify the band intensities.

-

The ratio of phosphorylated ERK1/2 to total ERK1/2 (or loading control) is calculated to determine the extent of pathway activation.

-

Statistical tests are applied to evaluate the significance of the observed effects.

-

Quantitative Data Summary

The following tables summarize the quantitative effects of unacylated ghrelin on key downstream signaling molecules. It is important to note that these data are derived from studies on UAG and serve as a proxy for the expected effects of AZP-531.

| Table 1: Effect of Unacylated Ghrelin on PI3K/Akt Pathway Components | |

| Target Protein | Observed Effect |

| Phospho-Akt (Ser473) | Increased phosphorylation |

| Phospho-FoxO3a (Ser253) | Increased phosphorylation |

| MuRF1 Expression | Decreased expression |

| Table 2: Effect of Unacylated Ghrelin on MAPK/ERK Pathway Components | |

| Target Protein | Observed Effect |

| Phospho-ERK1/2 (Thr202/Tyr204) | Increased phosphorylation |

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the downstream signaling pathways of unacylated ghrelin.

Caption: Overview of AZP-531/UAG Signaling.

Caption: Western Blot Workflow for Signaling Analysis.

Conclusion

AZP-531, as a stable analog of unacylated ghrelin, holds significant promise for the treatment of metabolic disorders. Its mechanism of action is believed to be mediated through the activation of GHSR-independent signaling pathways, primarily the PI3K/Akt and MAPK/ERK cascades. While direct molecular studies on AZP-531 are limited, the extensive research on UAG provides a strong foundation for understanding its downstream effects. Further preclinical investigations are warranted to fully elucidate the specific molecular interactions of AZP-531 and to identify its putative receptor, which will be crucial for the continued development and optimization of this therapeutic agent.

References

- 1. AZP-531, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. AZP-531, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AZP-531, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]

- 5. news-medical.net [news-medical.net]

The Impact of AZP-531 on Hypothalamic AgRP and POMC Neurons: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZP-531, a novel cyclic analog of unacylated ghrelin (UAG), presents a promising therapeutic avenue for metabolic disorders characterized by dysregulated appetite and energy homeostasis. This technical guide provides an in-depth analysis of the current understanding of AZP-531's mechanism of action, with a specific focus on its effects on two critical neuronal populations in the arcuate nucleus of the hypothalamus (ARC): Agouti-related peptide (AgRP) and Pro-opiomelanocortin (POMC) neurons. Preclinical and clinical data suggest that AZP-531, by acting as a functional antagonist to acylated ghrelin (AG), modulates the activity and gene expression of these neurons to promote satiety and improve metabolic parameters. This document summarizes the key quantitative findings, details the experimental methodologies employed in seminal studies, and visualizes the proposed signaling pathways and experimental workflows.

Introduction

The intricate balance of energy homeostasis is centrally regulated by a complex interplay of neuronal circuits within the hypothalamus. Among these, the orexigenic AgRP neurons and the anorexigenic POMC neurons of the ARC are pivotal in sensing and responding to peripheral metabolic signals. Acylated ghrelin, the "hunger hormone," potently activates AgRP neurons and inhibits POMC neurons, thereby stimulating food intake. Conversely, unacylated ghrelin has been shown to counteract the effects of its acylated counterpart. AZP-531, with its improved pharmacokinetic profile, is being investigated for its potential to harness the therapeutic benefits of UAG. This whitepaper delves into the molecular and cellular mechanisms by which AZP-531 is proposed to influence AgRP and POMC neuronal function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of AZP-531 and its parent molecule, unacylated ghrelin, on hypothalamic neurons and related metabolic parameters.

Table 1: Effects of Unacylated Ghrelin (UAG) on Hypothalamic Neuronal Activity and Gene Expression in Rats

| Parameter | Treatment Group | Change from Control | Reference |

| Neuronal Activity (c-Fos positive neurons/section) | |||

| Arcuate Nucleus (ARC) | UAG | ↑ ~2.5-fold | [1] |

| Paraventricular Nucleus (PVN) | UAG | ↑ ~3-fold | [1] |

| Nucleus of the Solitary Tract (NTS) | UAG | ↑ ~2-fold | [1] |

| PVN (AG-induced) | UAG + AG | ↓ (Suppressed AG-induced increase) | [1] |

| NTS (AG-induced) | UAG + AG | ↓ (Suppressed AG-induced increase) | [1] |

| Hypothalamic Gene Expression (mRNA levels) | |||

| Pomc | UAG | ↓ | [1] |

| Agrp | UAG | ↓ | [1] |

| Mc4r | UAG | ↑ | [1] |

Table 2: Effects of AZP-531 and Unacylated Ghrelin (UAG) on Acylated Ghrelin (AG)-Induced Metabolic Changes in Rats

| Parameter | Treatment Group | Change from AG-only Group | Reference |

| Total Food Intake | AG + UAG | ↓ (Suppressed) | [2] |

| AG + AZP-531 | ↓ (Suppressed) | [2] | |

| Total Fat Accumulation | AG + UAG | ↓ (Blocked) | [2] |

| AG + AZP-531 | ↓ (Blocked) | [2] | |

| Hypothalamic Mc4r mRNA | AG + UAG | ↑ (Prevented suppression) | [2] |

| AG + AZP-531 | ↑ (Prevented suppression) | [2] |

Table 3: Clinical Observations of AZP-531 in Patients with Prader-Willi Syndrome

| Parameter | Treatment Group | Outcome | Reference |

| Food-Related Behavior (Hyperphagia Questionnaire) | AZP-531 | Significant Improvement | [3][4][5][6] |

| Appetite | AZP-531 | Reduction | [4][5] |

| Waist Circumference | AZP-531 | Significant Reduction | [3][5][7] |

| Fat Mass | AZP-531 | Reduction | [3] |

| Post-prandial Glucose | AZP-531 | Significant Decrease | [3][6] |

Experimental Protocols

This section provides an overview of the methodologies used in the key studies cited.

Animal Models and Drug Administration

-

Animal Models: Studies have primarily utilized adult male Wistar rats and various mouse models, including transgenic lines expressing fluorescent reporters in specific neuronal populations (e.g., NPY-GFP, POMC-GFP) to facilitate identification for electrophysiological and imaging studies.[1][8][9]

-

Intracerebroventricular (ICV) Cannulation and Injection: For central administration of peptides, animals were anesthetized and stereotaxically implanted with a permanent guide cannula into the lateral cerebral ventricle.[1] Peptides (UAG, AG) were dissolved in sterile saline and infused in small volumes (e.g., 5 µl) over a short period (e.g., 1 minute).[1]

-

Osmotic Mini-pumps: For chronic peripheral administration, osmotic mini-pumps were implanted subcutaneously in animals to deliver a continuous infusion of AZP-531, UAG, or AG over several weeks.[2]

Measurement of Neuronal Activity and Gene Expression

-

c-Fos Immunohistochemistry: To identify activated neurons, animals were perfused with paraformaldehyde two hours after peptide administration.[1] Brains were sectioned and incubated with a primary antibody against c-Fos, followed by a biotinylated secondary antibody and visualization using an avidin-biotin-peroxidase complex and a chromogen like 3,3'-diaminobenzidine (B165653) (DAB).[10] For co-localization studies, dual-label immunofluorescence was performed using primary antibodies for c-Fos and a neuronal marker (e.g., POMC), followed by fluorescently-labeled secondary antibodies.[1]

-

In Situ Hybridization: To measure mRNA levels of Agrp and Pomc, brain sections were hybridized with radiolabeled (e.g., 35S) or digoxigenin-labeled antisense riboprobes.[11][12][13] The signal was detected by autoradiography or with an anti-digoxigenin antibody conjugated to alkaline phosphatase, followed by a colorimetric reaction.[13]

-

Real-Time PCR: Hypothalamic tissue was dissected, and total RNA was extracted.[2] cDNA was synthesized, and quantitative real-time PCR was performed using specific primers for genes of interest (e.g., Mc4r).[2]

Electrophysiology

-

Hypothalamic Slice Preparation: Animals were anesthetized and decapitated. The brain was rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal hypothalamic slices (e.g., 250-300 µm thick) containing the arcuate nucleus were prepared using a vibratome.[8][14]

-

Whole-Cell Patch-Clamp Recordings: Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF. Neurons (e.g., AgRP or POMC) were identified using fluorescence in transgenic reporter mice.[8] Whole-cell patch-clamp recordings were performed to measure membrane potential and firing frequency in response to bath application of peptides.[8][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of AZP-531 and the workflows of key experiments.

Proposed Signaling Pathway of AZP-531 in the Hypothalamus

Caption: Proposed signaling pathway of AZP-531 in hypothalamic AgRP and POMC neurons.

Experimental Workflow for c-Fos Immunohistochemistry```dot

Caption: Experimental workflow for in situ hybridization to measure mRNA expression.

Discussion and Future Directions

The available evidence strongly suggests that AZP-531 exerts its effects on appetite and metabolism, at least in part, by modulating the activity of hypothalamic AgRP and POMC neurons. As a UAG analog, AZP-531 is believed to act as a functional antagonist of acylated ghrelin. Preclinical studies have demonstrated that UAG can increase neuronal activity in the ARC and specifically in POMC neurons, while decreasing the expression of both Agrp and Pomc mRNA. [1]Furthermore, both UAG and AZP-531 have been shown to counteract the orexigenic and adipogenic effects of acylated ghrelin, a mechanism that appears to involve the melanocortin system, as evidenced by the prevention of AG-induced suppression of Mc4r mRNA. [2] While direct electrophysiological data on the effects of AZP-531 on AgRP and POMC neurons is currently lacking, the existing body of research allows for a strong inference. Acylated ghrelin is known to increase the firing rate of AgRP neurons and decrease the firing rate of POMC neurons. [8]Given AZP-531's functional antagonism to acylated ghrelin, it is hypothesized that AZP-531 would attenuate or reverse these effects, leading to a decrease in AgRP neuronal firing and a disinhibition or direct activation of POMC neurons. The observation that UAG increases c-Fos expression in POMC neurons supports this hypothesis. [1] Future research should prioritize direct electrophysiological investigation of AZP-531's effects on identified AgRP and POMC neurons to definitively characterize its impact on their firing properties. Additionally, further studies are warranted to fully elucidate the downstream signaling cascades activated by the putative UAG receptor in these neurons. A more comprehensive understanding of these mechanisms will be crucial for the continued development of AZP-531 as a targeted therapy for metabolic diseases.

Conclusion

AZP-531 represents a promising therapeutic agent that targets the central regulators of energy balance. Its ability to counteract the orexigenic drive of acylated ghrelin by modulating the activity of AgRP and POMC neurons provides a strong rationale for its development in the treatment of conditions such as Prader-Willi syndrome and obesity. The data summarized in this whitepaper provide a solid foundation for further research and clinical investigation into this novel therapeutic class.

References

- 1. Unacylated ghrelin suppresses ghrelin-induced neuronal activity in the hypothalamus and brainstem of male rats [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. AZP-531, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]

- 4. praderwillinews.com [praderwillinews.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. AZP-531, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alizé Pharma to report Phase II trial results of AZP-531 to treat PWS - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. Ghrelin receptors mediate ghrelin-induced excitation of agouti-related protein/neuropeptide Y but not pro-opiomelanocortin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UCP2 mediates ghrelin's action on NPY/AgRP neurons by lowering free radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Leptin regulation of Agrp and Npy mRNA in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Electrophysiological Effects of Ghrelin in the Hypothalamic Paraventricular Nucleus Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of AZP-531: A First-in-Class Unacylated Ghrelin Analog

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZP-531, also known as livoletide, is a first-in-class synthetic analog of unacylated ghrelin (UAG) that was developed for the treatment of Prader-Willi syndrome (PWS), a rare genetic disorder characterized by hyperphagia and metabolic dysregulation.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of AZP-531. It includes a summary of key quantitative data from clinical trials, detailed experimental protocols, and visualizations of the proposed signaling pathways and experimental workflows. While showing initial promise, the development of livoletide for PWS was ultimately discontinued (B1498344) after a Phase 2b/3 trial did not meet its primary endpoint for improving hyperphagia.[3][4]

Introduction: The Ghrelin System and Prader-Willi Syndrome

The ghrelin system plays a crucial role in regulating appetite and energy homeostasis. It comprises two main forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). AG, often referred to as the "hunger hormone," is a potent orexigenic peptide that stimulates food intake by binding to the growth hormone secretagogue receptor 1a (GHSR-1a).[5] In contrast, UAG, the more abundant form in circulation, does not bind to GHSR-1a and has been shown to have effects that often counteract those of AG, including reducing food intake and improving glucose metabolism.[6][7]

Prader-Willi syndrome is characterized by a dysregulation of the ghrelin system, with patients exhibiting elevated levels of AG and a relative deficit of UAG.[1][8] This imbalance is thought to contribute to the hallmark hyperphagia and subsequent obesity and metabolic complications seen in this patient population.[9] AZP-531 was designed as a stabilized analog of UAG to address this hormonal imbalance.[10]

AZP-531: A Profile

AZP-531 is a cyclic 8-amino-acid peptide analog of UAG.[1] This modification was engineered to improve its plasma stability and pharmacokinetic profile compared to native UAG, making it suitable for once-daily subcutaneous administration.[1][11] Preclinical and early clinical studies demonstrated that AZP-531 reproduces the pharmacological effects of UAG.[1]

Mechanism of Action and Signaling Pathways

AZP-531 is believed to exert its effects by functionally antagonizing the orexigenic signals of AG.[1] The precise molecular mechanism of UAG and its analogs is not fully elucidated, as a specific receptor has not yet been definitively identified. However, evidence suggests that it acts through a GHSR-1a-independent pathway.[12]

Research indicates that the signaling cascade may involve the activation of the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[10] In skeletal muscle, the anti-atrophic effects of both AG and UAG have been shown to be mediated through PI3Kβ, mTORC2, and p38 signaling pathways.[13]

Below is a diagram illustrating the proposed signaling pathway for AZP-531 in contrast to acylated ghrelin.

Preclinical Development

Preclinical studies in a rat model of diet-induced obesity demonstrated that both UAG and AZP-531 could block AG-induced total fat accumulation, particularly in subcutaneous and retroperitoneal depots.[6] Furthermore, they significantly suppressed AG-driven total food intake and altered feeding behaviors.[6] These effects were associated with the prevention of AG-induced suppression of hypothalamic Mc4r mRNA, suggesting a central mechanism of action.[6]

A nonclinical safety program was conducted to support the clinical development of livoletide. This included studies on genotoxicity, safety pharmacology, reproductive toxicity, and repeat-dose toxicology in rats and dogs for up to 13 weeks. The results indicated that livoletide was well-tolerated with a wide safety margin and was not associated with adverse maternal, embryo-fetal toxicity, or teratogenic potential.[14]

Clinical Development

The clinical development of AZP-531 involved several phases, primarily focusing on its efficacy and safety in patients with PWS.

Phase I Clinical Trials

The initial Phase I clinical trials were conducted in healthy volunteers, overweight or obese subjects, and patients with type 2 diabetes.[15] These studies aimed to assess the safety, tolerability, and pharmacokinetic profile of AZP-531. The results showed that AZP-531 was well-tolerated, with a pharmacokinetic profile suitable for once-daily dosing.[12] Positive effects on glucose control and body weight were also observed in obese subjects.[12]

Phase IIa Clinical Trial in Prader-Willi Syndrome

A multi-center, randomized, double-blind, placebo-controlled Phase IIa trial was conducted to evaluate the safety and efficacy of AZP-531 in 47 patients with genetically confirmed PWS and hyperphagia.[1][2]

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Participants: 47 patients with genetically confirmed PWS and evidence of hyperphagia.

-

Intervention: Daily subcutaneous injections of AZP-531 (3 mg for patients weighing 50-70 kg and 4 mg for those >70 kg) or a matching placebo for 14 days.[1][8]

-

Primary Outcome Measures: Safety and tolerability.

-

Secondary Outcome Measures: Change in food-related behaviors assessed by the Hyperphagia Questionnaire (HQ), patient-reported appetite, body composition, and glycemic measures.[1]

The workflow for this clinical trial is illustrated in the diagram below.

Quantitative Data Summary:

| Parameter | AZP-531 Group | Placebo Group | p-value |

| Change in Hyperphagia Questionnaire (HQ) Total Score | Significant Improvement | No Significant Change | < 0.05 |

| Change in HQ 9-item Score | Significant Improvement | No Significant Change | < 0.05 |

| Change in Waist Circumference | Significant Reduction | No Change | - |

| Change in Fat Mass | Significant Reduction | No Change | - |

| Change in Body Weight | No Significant Change | No Significant Change | - |

| Post-prandial Glucose Levels | Significant Decrease | No Significant Change | - |

Table 1: Summary of Key Efficacy Outcomes from the Phase IIa Trial in PWS.[1][8]

The results of this proof-of-concept study were encouraging, showing that AZP-531 was well-tolerated and led to significant improvements in food-related behaviors and some metabolic parameters.[1][8]

ZEPHYR Phase 2b/3 Clinical Trial

Following the promising results of the Phase IIa trial, a larger pivotal Phase 2b/3 study, named ZEPHYR, was initiated to further evaluate the long-term safety and efficacy of livoletide (AZP-531) in patients with PWS.[9][16]

Experimental Protocol:

-

Study Design: Two-part, randomized, double-blind, placebo-controlled study.

-

Participants: Approximately 150 patients with PWS aged 8 to 65 years, and a separate cohort of patients aged 4 to 7 years.[17]

-

Phase 2b Intervention: Patients were randomized to receive one of two doses of livoletide or a placebo via daily subcutaneous injection for a three-month core period, followed by a nine-month extension period.[9]

-

Primary Outcome Measure: Change from baseline in the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) total score.[3]

-

Secondary Outcome Measures: Changes in fat mass, body weight, and waist circumference.[3]

Quantitative Data Summary:

| Parameter | Low-Dose Livoletide | High-Dose Livoletide | Placebo |

| Baseline HQ-CT Score (average) | 20.2 | 20.2 | 20.2 |

| Change from Baseline in HQ-CT Score at 12 weeks | -4.7 | -3.8 | -2.8 |

Table 2: Top-line Results of the ZEPHYR Phase 2b Trial.[3]

Despite showing a numerical improvement in HQ-CT scores, the differences between the livoletide-treated groups and the placebo group were not statistically significant.[3] No positive trends were observed for the secondary endpoints.[3]

Discontinuation of Development for Prader-Willi Syndrome

In April 2020, it was announced that the ZEPHYR study did not meet its primary endpoint of significantly improving hyperphagia and food-related behaviors in patients with PWS.[3] As a result, the development of livoletide for this indication was discontinued.[4]

Conclusion

AZP-531 represented a novel therapeutic approach for Prader-Willi syndrome, targeting the underlying dysregulation of the ghrelin system. While early-phase clinical trials showed promise in improving food-related behaviors and metabolic parameters, the larger, pivotal Phase 2b/3 trial failed to demonstrate a statistically significant benefit over placebo. The journey of AZP-531 highlights the complexities of developing treatments for rare neurodevelopmental disorders and underscores the importance of robust, well-controlled clinical trials in drug development. The data generated from these studies, however, provide valuable insights into the role of the unacylated ghrelin pathway and may inform future research in this area.

References

- 1. AZP-531, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AZP-531, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. fpwr.org [fpwr.org]

- 5. mdpi.com [mdpi.com]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. journals.plos.org [journals.plos.org]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. praderwillinews.com [praderwillinews.com]

- 10. Ghrelin and unacylated ghrelin stimulate human osteoblast growth via mitogen-activated protein kinase (MAPK)/phosphoinositide 3-kinase (PI3K) pathways in the absence of GHS-R1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alizé Pharma to report Phase II trial results of AZP-531 to treat PWS - Clinical Trials Arena [clinicaltrialsarena.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Acylated and unacylated ghrelin impair skeletal muscle atrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. firstwordpharma.com [firstwordpharma.com]

- 16. SAT-100 Trial-in-Progress: ZEPHYR, a Pivotal Phase 2b/3 Randomized, Placebo-Controlled Study of Livoletide, a Novel Unacylated Ghrelin Analog, for the Treatment of Hyperphagia and Food-Related Behaviors in Patients with Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

AZP-531: A First-in-Class Unacylated Ghrelin Analogue for Metabolic and Neurodevelopmental Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZP-531 (also known as livoletide) is a first-in-class, synthetic analogue of unacylated ghrelin (UAG), the predominant form of the gut hormone ghrelin. Unlike its acylated counterpart (AG), which is a potent orexigenic agent acting through the growth hormone secretagogue receptor (GHSR), UAG does not bind to GHSR and exhibits distinct, often opposing, physiological effects. AZP-531 has been developed to leverage the therapeutic potential of UAG, with preclinical and clinical evidence suggesting its utility in treating conditions characterized by metabolic dysregulation and hyperphagia, notably Prader-Willi Syndrome (PWS) and Type 2 Diabetes (T2D). This technical guide provides a comprehensive overview of AZP-531, including its mechanism of action, a summary of key clinical trial data, detailed experimental protocols, and a visualization of its signaling pathways.

Introduction: The Ghrelin System and the Role of Unacylated Ghrelin

The ghrelin system is a key regulator of energy homeostasis, with acylated ghrelin (AG) being the primary circulating orexigenic hormone. AG's effects are mediated through the GHSR, stimulating appetite and promoting fat deposition. In contrast, unacylated ghrelin (UAG) does not activate the GHSR but has been shown to have a range of metabolic effects, including improving insulin (B600854) sensitivity and reducing fat accumulation.[1] In certain pathological conditions, such as Prader-Willi Syndrome, there is an observed imbalance in the AG/UAG ratio, with elevated AG levels contributing to hyperphagia.[2] AZP-531 is a stabilized analogue of UAG designed to counteract the effects of AG and restore metabolic balance.

Mechanism of Action of AZP-531

AZP-531 functions as a UAG mimetic, exerting its effects independently of the GHSR. Its proposed mechanism involves antagonizing the orexigenic and metabolic effects of AG. Preclinical and clinical data suggest that AZP-531 can improve glycemic control, enhance insulin sensitivity, and reduce body weight and fat mass.[1][3] The downstream signaling pathways of UAG are not fully elucidated, but evidence points towards the involvement of pathways such as PI3K/Akt and ERK1/2 in mediating its cellular effects.[4][5] Furthermore, studies in GHSR-ablated mice have shown that UAG can rapidly modulate the expression of genes involved in lipid and glucose metabolism in adipose tissue, muscle, and liver, indicating a direct, GHSR-independent action.[6]

Signaling Pathway of Unacylated Ghrelin

The precise receptor for UAG remains unidentified, but its signaling is known to be distinct from the GHSR-mediated pathway of AG. The diagram below illustrates the current understanding of the UAG signaling cascade, which involves the activation of key intracellular pathways that regulate cellular metabolism and survival.

Caption: Proposed signaling pathway of AZP-531 (Unacylated Ghrelin Analogue).

Clinical Development and Efficacy

AZP-531 has undergone clinical investigation for the treatment of Prader-Willi Syndrome and Type 2 Diabetes. The following sections summarize the key findings from these trials.

Prader-Willi Syndrome (PWS)